molecular formula C10H18N2O3 B1474423 Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone CAS No. 1698276-48-0

Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone

Cat. No. B1474423
CAS RN: 1698276-48-0
M. Wt: 214.26 g/mol
InChI Key: ZSDFCEPCQLDETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone, also known as AZP, is a synthetic compound that has a wide range of applications in the scientific research field. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA), and has been found to possess a variety of properties, including anticonvulsant, anxiolytic, and antidepressant activities. AZP is structurally and functionally similar to GABA, and has been studied for its potential use in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

Antitumor Effects of Chrysophanol

Chrysophanol, an anthroquinone, has demonstrated potential in inhibiting the growth of various cancers. A study explored its anticancer effects against malignant meningioma of the optic nerve, revealing significant declines in cell viability and induction of apoptosis in CH157-MN cells. These effects were mediated through the activation of caspases, the induction of reactive oxygen species, and the inhibition of the mitogen-activated protein kinase signaling pathway (Zeng et al., 2019).

Synthesis and Transformations of β-Amino Acid Derivatives

The synthesis and transformation of cyclic β-amino acids, including azetidinones, have significant implications in drug research due to their biological relevance. Various metathesis reactions are utilized to access these compounds, highlighting their importance in developing new molecular entities for medicinal chemistry (Kiss et al., 2018).

Cholesterol Absorption Inhibitors

Research into cholesterol absorption inhibitors has highlighted the significance of azetidinones in this field. Studies focus on the structure-activity relationship of azetidinone derivatives and their role in blocking cholesterol uptake from dietary sources. Virtual screening methods are employed to discover novel chemical entities that could serve as cholesterol absorption inhibitors, showcasing the therapeutic potential of azetidinone and its derivatives in managing elevated serum cholesterol levels (Sun et al., 2014).

properties

IUPAC Name

azetidin-3-yl-(3,4-dimethoxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-14-8-5-12(6-9(8)15-2)10(13)7-3-11-4-7/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDFCEPCQLDETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone
Reactant of Route 3
Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone

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